4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one
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Overview
Description
4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one is a heterocyclic compound with a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one typically involves the nitration of 4-Hydroxy-6-methyl-1-(2-phenylethyl)pyridin-2-one. The process begins with the preparation of the starting material, 4-Hydroxy-6-methyl-1-(2-phenylethyl)pyridin-2-one, which is then subjected to nitration using sodium nitrite in the presence of concentrated hydrochloric acid . The reaction mixture is stirred at room temperature, and the resulting product is isolated by filtration and recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-3-nitro-2(1H)-pyridinone: Similar structure but with a nitro group instead of a nitroso group.
3-Hydroxy-2-methyl-4-pyrone (Maltol): A related compound with a pyrone ring instead of a pyridinone ring.
Uniqueness
4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one is unique due to the presence of both a nitroso group and a phenylethyl substituent, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one |
InChI |
InChI=1S/C14H14N2O3/c1-10-9-12(17)13(15-19)14(18)16(10)8-7-11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3 |
InChI Key |
QWZVKPQEEDBKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCC2=CC=CC=C2)N=O)O |
Origin of Product |
United States |
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